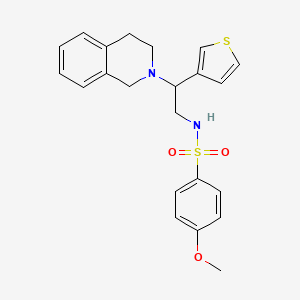

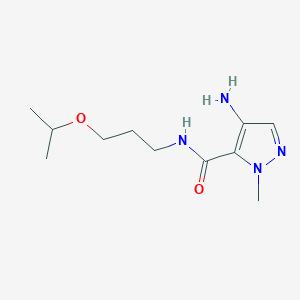

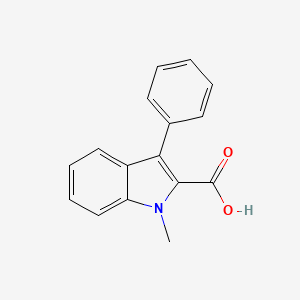

N-(2-(3,4-二氢异喹啉-2(1H)-基)-2-(噻吩-3-基)乙基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of molecules that have garnered interest for their unique structural features and potential applications in various fields of chemistry and pharmacology. Its structure incorporates elements from dihydroisoquinoline and benzenesulfonamide, suggesting a multifaceted profile in terms of reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of compounds closely related to the one specified often involves complex reactions. For example, Akkurt et al. (2008) described the synthesis of a structurally similar compound through the reaction of a dihydroisoquinolinone ring system with a sulfonyl chloride in the presence of triethylamine, illustrating the intricate steps needed to achieve functionalization and complex ring systems (Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this category showcases significant interactions that stabilize their conformation. In the example provided by Akkurt et al., the crystal structure is stabilized by weak intermolecular hydrogen bonds and C—H⋯π interactions, demonstrating the importance of non-covalent interactions in defining molecular geometry and stability.

Chemical Reactions and Properties

Chemical reactions involving dihydroisoquinoline derivatives are pivotal for their functionalization and application. A study by He et al. (2016) on the synthesis of 4-bromo-1,2-dihydroisoquinolines introduced a bromonium ylide intermediate, showcasing the chemical versatility and reactivity of such structures towards creating highly functionalized molecules (He, Shi, Cheng, Man, Yang, & Li, 2016).

科学研究应用

药理研究

已经对与“N-(2-(3,4-二氢异喹啉-2(1H)-基)-2-(噻吩-3-基)乙基)-4-甲氧基苯磺酰胺”相关的化合物进行了研究,探讨了它们的药理特性,如降压和利尿活性。例如,Rahman等人(2014年)合成了一系列N-取代-(4-氧代-2-取代苯基喹唑啉-3-(4H)-基)、取代苯磺酰胺衍生物,并在大鼠中评估了它们的利尿、降压和抗糖尿病活性。这些化合物可能成为开发心血管和代谢紊乱新治疗药物的基础(Rahman et al., 2014)。

分子成像和荧光

已经探索了异喹啉衍生物在分子成像中的应用,特别是涉及锌(II)离子。Kimber等人(2003年)描述了与异喹啉相关的甲氧基异构体的合成和光谱分析,这些异构体在添加锌(II)离子时表现出巴托克移位,表明在基于荧光的成像和传感中具有潜在应用(Kimber et al., 2003)。

化学合成和催化

异喹啉化合物已被用于化学合成,例如在螯合辅助C-H键的氰化中。Chaitanya等人(2013年)的研究展示了使用异喹啉磺酰胺衍生物进行的铑催化氰化过程,展示了这类化合物在有机合成和新化学方法的发展中的实用性(Chaitanya et al., 2013)。

环境监测

异喹啉衍生物还被用于环境监测,特别是在工业废水中检测药物。Deegan等人(2011年)开发了一种使用SPE-LC-MS/MS方法测定废水中活性药物成分的方法,突出了这类化合物在环境科学和污染控制中的作用(Deegan et al., 2011)。

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-27-20-6-8-21(9-7-20)29(25,26)23-14-22(19-11-13-28-16-19)24-12-10-17-4-2-3-5-18(17)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIXUQQZNWNPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)